5-Iodo-6-methylpyrimidin-4-ol

Vue d'ensemble

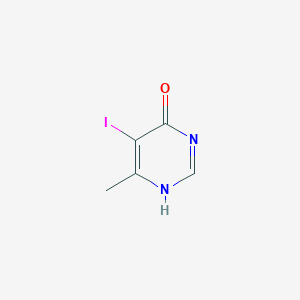

Description

5-Iodo-6-methylpyrimidin-4-ol: is a heterocyclic organic compound with the molecular formula C5H5IN2O and a molecular weight of 236.01 g/mol . It is a derivative of pyrimidine, characterized by the presence of an iodine atom at the 5th position, a methyl group at the 6th position, and a hydroxyl group at the 4th position of the pyrimidine ring

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 5-Iodo-6-methylpyrimidin-4-ol typically involves the iodination of 4-hydroxy-6-methylpyrimidine. One common method includes the use of N-iodo-succinimide (NIS) as the iodinating agent . The reaction is carried out in acetic acid at room temperature. The process involves the following steps:

- To 70 g (0.64 mol) of 4-hydroxy-6-methylpyrimidine in acetic acid, 127 g (0.56 mol) of N-iodo-succinimide is added portion-wise at room temperature within 15 minutes.

- The reaction mixture is stirred at room temperature until all starting material is consumed (approximately 30 hours).

- The reaction mixture is then diluted with water, and the solid product is filtered off, washed with an aqueous sodium thiosulfate solution to remove excess iodine, and dried in vacuo .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the described synthetic route can be scaled up for industrial applications. The use of N-iodo-succinimide and acetic acid provides a straightforward and efficient method for large-scale production.

Analyse Des Réactions Chimiques

Types of Reactions: 5-Iodo-6-methylpyrimidin-4-ol can undergo various chemical reactions, including:

Substitution Reactions: The iodine atom at the 5th position can be substituted with other nucleophiles under appropriate conditions.

Oxidation and Reduction Reactions: The hydroxyl group at the 4th position can participate in oxidation and reduction reactions, leading to the formation of different derivatives.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

Reduction Reactions: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.

Major Products Formed:

Substitution Reactions: Depending on the nucleophile used, various substituted pyrimidine derivatives can be formed.

Oxidation and Reduction Reactions: Oxidation can lead to the formation of ketones or carboxylic acids, while reduction can yield alcohols or amines.

Applications De Recherche Scientifique

Chemistry: 5-Iodo-6-methylpyrimidin-4-ol is used as a building block in the synthesis of more complex heterocyclic compounds. Its reactivity makes it valuable in the development of new materials and catalysts.

Biology and Medicine: In medicinal chemistry, derivatives of this compound are explored for their potential biological activities. These compounds can act as inhibitors of specific enzymes or receptors, making them candidates for drug development .

Industry: The compound’s unique structure and reactivity make it useful in the development of specialty chemicals and advanced materials. It can be used in the synthesis of dyes, pigments, and other functional materials.

Mécanisme D'action

The mechanism of action of 5-Iodo-6-methylpyrimidin-4-ol and its derivatives depends on their specific applications. In medicinal chemistry, these compounds may interact with molecular targets such as enzymes, receptors, or nucleic acids. The presence of the iodine atom and the hydroxyl group can influence the compound’s binding affinity and specificity towards these targets .

Comparaison Avec Des Composés Similaires

- 5-Bromo-6-methylpyrimidin-4-ol

- 5-Chloro-6-methylpyrimidin-4-ol

- 5-Fluoro-6-methylpyrimidin-4-ol

Comparison: 5-Iodo-6-methylpyrimidin-4-ol is unique due to the presence of the iodine atom, which can significantly affect its reactivity and biological activity compared to its halogenated analogs. The larger atomic radius and higher electronegativity of iodine can lead to different steric and electronic effects, influencing the compound’s overall properties and applications .

Activité Biologique

5-Iodo-6-methylpyrimidin-4-ol is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly its antimicrobial and anticancer properties. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the presence of an iodine atom at the 5-position and a hydroxyl group at the 4-position of the pyrimidine ring. Its molecular formula is CHI NO, with a molecular weight of approximately 235.03 g/mol. The unique structural features contribute to its reactivity and interaction with biological targets.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in cellular processes, which may lead to reduced proliferation of cancer cells.

- Cell Cycle Interference : It potentially disrupts cell cycle progression, inducing apoptosis in cancerous cells.

- Antioxidant Activity : The hydroxyl group may confer antioxidant properties, helping to mitigate oxidative stress within cells.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, suggesting potential applications in treating infections. The compound's mechanism may involve disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways.

Anticancer Properties

Several studies have explored the anticancer effects of this compound:

- Cell Line Studies : The compound has shown promising results against multiple cancer cell lines, including breast (MCF-7), lung, and colon cancer cells. It has been reported to inhibit cell growth with IC values ranging from 10 μM to 20 μM depending on the specific cell line tested .

- Mechanism Insights : The anticancer activity is believed to be mediated through apoptosis induction and cell cycle arrest. Specifically, it may activate caspase pathways leading to programmed cell death .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound derivatives. Key findings include:

| Modification | Effect on Activity |

|---|---|

| Substitution at C5 | Enhances binding affinity for target enzymes |

| Hydroxyl group at C4 | Essential for maintaining biological activity |

| Variations in halogen substituents | Influence on potency and selectivity against specific cancer types |

Studies suggest that modifications at the pyrimidine ring can significantly alter the compound's biological profile, enabling the design of more potent derivatives .

Case Studies

- In Vivo Studies : Animal models have been used to evaluate the efficacy of this compound in tumor reduction. Results indicated a significant decrease in tumor size when administered alongside conventional chemotherapy agents .

- Combination Therapies : Research has also investigated the potential for combination therapies involving this compound and other anticancer drugs, revealing synergistic effects that enhance overall therapeutic outcomes .

Propriétés

IUPAC Name |

5-iodo-4-methyl-1H-pyrimidin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5IN2O/c1-3-4(6)5(9)8-2-7-3/h2H,1H3,(H,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHNGJGWIEPTDEH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)NC=N1)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5IN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20346957 | |

| Record name | 5-iodo-6-methylpyrimidin-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20346957 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7752-74-1 | |

| Record name | 5-iodo-6-methylpyrimidin-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20346957 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.